REACTION_CXSMILES
|
OC(C1CCN(CC2C=CC([N+]([O-])=O)=C(N[C@@H:19]3[CH2:24][CH2:23][C@H:22]([C:25]([OH:27])=O)[CH2:21][CH2:20]3)C=2)CC1)(C)C.C1N=C[N:33](C(N2C=NC=C2)=O)C=1.[OH-].[NH4+]>CN(C=O)C>[CH:22]1([C:25]([NH2:33])=[O:27])[CH2:23][CH2:24][CH2:19][CH2:20][CH2:21]1 |f:2.3|
|
Name
|
cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C1CCN(CC1)CC=1C=CC(=C(C1)N[C@H]1CC[C@H](CC1)C(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between water and DCM
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-100% (90:9:1 DCM/MeOH/NH4OH)/DCM
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.213 g | |
YIELD: PERCENTYIELD | 40.3% | |
YIELD: CALCULATEDPERCENTYIELD | 132.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |